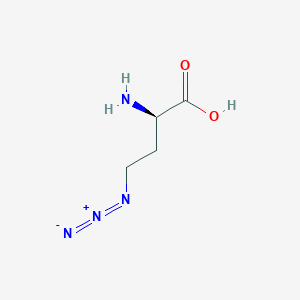

4-Azido-d-homoalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-azidobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Azido-d-homoalanine

An In-Depth Technical Guide to 4-Azido-homoalanine: A Tale of Two Stereoisomers

Introduction: Chirality as a Functional Determinant

4-Azido-homoalanine is a non-canonical amino acid that has emerged as a powerful chemical biology tool. Its structure is analogous to methionine but features a bioorthogonal azide group in place of the terminal methyl group. This seemingly simple modification provides a chemical handle for "click chemistry," a suite of highly specific and efficient reactions that allow for the covalent attachment of reporter molecules like fluorophores or biotin.[1]

However, the true utility and biological application of 4-Azido-homoalanine are dictated not by the azide group alone, but by the stereochemistry of its α-carbon. The cellular machinery of different domains of life exhibits profound stereospecificity, leading to fundamentally divergent applications for the L- and D-enantiomers. This guide elucidates the distinct chemical properties and biological applications of 4-Azido-L-homoalanine (L-AHA) and 4-Azido-D-homoalanine (D-AHA), providing a comprehensive resource for researchers in proteomics, drug development, and microbiology.

Part 1: 4-Azido-L-homoalanine (L-AHA) - A Reporter of Nascent Protein Synthesis

The central dogma of molecular biology dictates that proteins are synthesized from a canonical set of 20 L-amino acids. The translational machinery, particularly the aminoacyl-tRNA synthetases that charge tRNAs with their corresponding amino acids, is exquisitely specific for the L-chiral form.[2] It is this specificity that L-AHA leverages to function as a metabolic probe for newly synthesized proteins in eukaryotic and prokaryotic cells.

Principle of Incorporation

L-AHA serves as a surrogate for L-methionine. The cellular methionyl-tRNA synthetase (MetRS) recognizes L-AHA and covalently attaches it to the initiator and elongator methionine tRNAs. Consequently, during mRNA translation, L-AHA is incorporated into nascent polypeptide chains at positions normally occupied by methionine.[3] This process, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), endows newly synthesized proteins with a latent azide tag, distinguishing them from the pre-existing proteome. The incorporation of L-AHA is generally considered minimally invasive to protein structure and function, though potential cellular stress responses have been noted and should be considered.[4]

Workflow: From Labeling to Detection

The application of L-AHA is a two-stage process: metabolic labeling followed by bioorthogonal ligation.

-

Metabolic Labeling: Cells or organisms are cultured in methionine-free medium supplemented with L-AHA. The molecule is cell-permeable and actively incorporated into the proteome over a period of minutes to hours.[3]

-

Bioorthogonal "Click" Chemistry: After labeling, the azide-tagged proteins are detected by covalently attaching an alkyne-bearing probe. This is typically achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[5] Probes can include fluorophores for imaging applications (Fluorescent Non-Canonical Amino Acid Tagging, or FUNCAT) or biotin for affinity purification and subsequent mass spectrometry-based identification.

Applications in Research and Drug Development

-

Proteome Profiling: L-AHA enables the specific isolation and identification of proteins synthesized in response to a stimulus, drug treatment, or developmental stage.

-

Visualization of Protein Synthesis: FUNCAT allows for the spatial and temporal tracking of protein synthesis within cells and tissues.

-

Target Engagement: In drug development, L-AHA can help identify changes in protein synthesis that occur upon treatment with a therapeutic agent.

Part 2: this compound (D-AHA) - A Selective Probe for Bacterial Cell Wall Synthesis

In stark contrast to the L-enantiomer, this compound is not a substrate for ribosomal protein synthesis. Its utility lies in a completely different biological context: the bacterial cell wall.

Principle of Incorporation

The cell wall of most bacteria is distinguished by a unique mesh-like macromolecule called peptidoglycan (PG), which is essential for maintaining cell shape and integrity.[6][7] A defining feature of PG is the presence of D-amino acids in its peptide stems, which are cross-linked to provide structural rigidity.[8] The bacterial enzymes responsible for synthesizing and remodeling the PG, particularly D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases, incorporate D-amino acids into the structure.[9][10]

These enzymes exhibit a degree of substrate promiscuity, allowing them to recognize and incorporate D-amino acid analogs, including D-AHA, into the sites of active PG synthesis.[6][11] Because mammalian cells lack both a peptidoglycan cell wall and the enzymatic machinery to process D-amino acids in this manner, D-AHA serves as a highly selective labeling agent for bacteria, even within a host environment.[6][11]

Workflow: Visualizing Bacterial Growth and Activity

The workflow for D-AHA mirrors that of its L-enantiomer but is applied to bacterial cultures or infections.

-

Metabolic Labeling: Bacteria are incubated with D-AHA, which is incorporated into the cell wall at locations of active synthesis and remodeling (e.g., the septum during cell division or sites of cell elongation).[12]

-

Bioorthogonal Detection: The incorporated azide handles are visualized by click chemistry ligation to an alkyne-fluorophore, enabling high-resolution imaging of bacterial growth patterns and cell wall dynamics.[9][13]

Applications in Microbiology and Infectious Disease

-

Bacterial Imaging: D-AHA enables detailed visualization of bacterial morphology, cell division, and sites of cell wall synthesis.[9][14]

-

Antibiotic Susceptibility Testing: The rate of D-AHA incorporation can serve as a rapid readout of metabolic activity, allowing for fast antibiotic susceptibility tests (FaAST).[15]

-

In Vivo Tracking: The selectivity of D-AHA for bacteria allows for the labeling and tracking of pathogens during infection of host organisms.[4][7]

-

Drug Delivery: D-AHA can be used to target bacteria for the delivery of diagnostic or therapeutic agents.[6][16]

Part 3: Physicochemical Properties and Chemical Synthesis

While their biological activities diverge, the fundamental physicochemical properties of the two enantiomers are nearly identical, differing only in their interaction with plane-polarized light.

Data Summary

| Property | 4-Azido-L-homoalanine (L-AHA) | This compound (D-AHA) | Reference(s) |

| Synonym | (S)-2-Amino-4-azidobutanoic acid | (R)-2-Amino-4-azidobutanoic acid | [16] |

| Molecular Formula | C₄H₈N₄O₂ | C₄H₈N₄O₂ | |

| Molecular Weight | 144.13 g/mol (free acid) | 144.13 g/mol (free acid) | |

| CAS Number (HCl Salt) | 942518-29-8 | N/A (specific CAS may vary) | |

| Appearance | White to off-white powder | White to off-white powder | |

| Optical Rotation | Varies (e.g., [α]D is negative) | Varies (e.g., [α]D is positive) | [17] |

| Primary Application | Metabolic labeling of proteins | Metabolic labeling of bacterial PG | [6] |

Note: Reported optical rotation values for azido amino acids can be inconsistent in the literature, requiring careful analytical verification of any synthesized batch.[17]

Chemical Synthesis Overview

A common and efficient route for synthesizing Fmoc-protected azido-homoalanine involves a two-step process starting from a readily available protected amino acid.[18][19]

-

Hofmann Rearrangement: Fmoc-L-glutamine (for L-AHA) or Fmoc-D-glutamine (for D-AHA) is subjected to a Hofmann rearrangement. This reaction converts the side-chain amide into a primary amine, yielding Fmoc-protected 2,4-diaminobutanoic acid.

-

Diazo Transfer: The newly formed side-chain amine is then converted to an azide using a diazo-transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride. This step proceeds in good yield and typically produces a product of sufficient purity for direct use in peptide synthesis or for deprotection and use in cell culture.[18][19]

Part 4: Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal concentrations, incubation times, and reaction conditions should be determined empirically for each specific cell type, bacterial strain, and experimental setup.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-AHA

-

Cell Preparation: Culture mammalian cells to the desired confluency in standard complete medium.

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the medium with pre-warmed, methionine-free DMEM (or other appropriate base medium) supplemented with dialyzed FBS and other necessary components. Incubate for 30-60 minutes to deplete intracellular methionine pools.

-

L-AHA Labeling: Replace the starvation medium with methionine-free culture medium containing L-AHA. A final concentration of 50 µM to 2 mM is a common starting point. Co-treat with stimuli or drugs as required by the experiment.

-

Incubation: Incubate the cells for 1 to 4 hours under standard culture conditions. For pulse-chase experiments, shorter incubation times can be used.

-

Cell Harvesting/Fixation: After incubation, wash the cells twice with cold PBS. The cells can then be lysed for biochemical analysis (e.g., Western blot, mass spectrometry) or fixed for imaging.

Protocol 2: Metabolic Labeling of Bacteria (E. coli) with D-AHA

-

Culture Preparation: Grow E. coli in a suitable broth (e.g., LB) to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).

-

D-AHA Labeling: Add D-AHA directly to the growing culture from a sterile stock solution. A final concentration of 1-4 mM is a typical starting point.

-

Incubation: Continue to incubate the bacteria for a duration that corresponds to a fraction of their doubling time (e.g., 15-30 minutes for E. coli) to label sites of active growth.

-

Harvesting and Fixation: Harvest the bacteria by centrifugation (e.g., 5000 x g for 5 minutes). Wash the pellet twice with cold PBS.

-

Fixation: Resuspend the bacterial pellet in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 20 minutes at room temperature. Wash again with PBS before proceeding to the click reaction.

Protocol 3: General Protocol for CuAAC "Click" Reaction on Labeled Cells

-

Prepare Click Reagents: Prepare fresh stock solutions.

-

Alkyne Probe: 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM in water.

-

Copper Ligand (e.g., THPTA): 50 mM in water.

-

Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare immediately before use).

-

-

Permeabilization (for intracellular targets): For fixed cells, permeabilize with 0.5% Triton X-100 in PBS for 15 minutes. Wash twice with PBS containing 3% BSA.

-

Prepare Click Reaction Cocktail: For a 100 µL final volume, combine reagents in the following order:

-

85 µL PBS

-

1 µL Alkyne Probe (final concentration: 100 µM)

-

2 µL CuSO₄ (final concentration: 1 mM)

-

2 µL Copper Ligand (final concentration: 1 mM)

-

10 µL Sodium Ascorbate (final concentration: 50 mM) Vortex immediately after adding the sodium ascorbate.

-

-

Labeling Reaction: Add the click cocktail to the fixed cells (or cell lysate). Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells three times with PBS.

-

Analysis: Proceed with downstream analysis (e.g., fluorescence microscopy, flow cytometry).

Conclusion and Future Perspectives

4-Azido-homoalanine is a testament to the power of chemical precision in biological discovery. The stereochemistry at a single carbon atom completely redirects its application from the study of protein synthesis in mammalian cells (L-AHA) to the analysis of cell wall dynamics in bacteria (D-AHA). This functional dichotomy underscores the remarkable specificity of biological systems. As synthetic methodologies improve and new bioorthogonal reactions are developed, these versatile building blocks will continue to enable researchers to ask and answer increasingly complex questions in fields ranging from fundamental cell biology to the development of next-generation antimicrobial therapies.

References

-

Kuru, E., Hughes, H. V., Brown, P. J., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6325–6337. [Link]

-

Zheng, Y., Zhu, X., Jiang, M., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition. [Link]

-

Zheng, Y., Zhu, X., Jiang, M., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie. [Link]

-

Zheng, Y., Zhu, X., Jiang, M., et al. (2024). Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. [Link]

-

Wang, Z., Yao, Y., Zhang, Y., et al. (2022). d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid. Advanced Healthcare Materials, 11(6), e2101736. [Link]

-

Wikipedia contributors. (2023). Fluorescent D-amino acids. Wikipedia, The Free Encyclopedia. [Link]

-

Kuru, E., Hughes, H. V., Brown, P. J., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science. [Link]

-

Kuru, E., Lambert, T., Rittichier, J., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2743–2756. [Link]

-

Lin, L., Du, D., He, Y., et al. (2021). Visualizing the Growth and Division of Rat Gut Bacteria by D-Amino Acid-Based in vivo Labeling and FISH Staining. Frontiers in Microbiology, 12, 676831. [Link]

-

Parisi, G., D'Angelo, F., Sannia, G., et al. (2017). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences, 18(9), 1989. [Link]

-

Kuru, E., Lambert, T., Rittichier, J., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]

-

Dembkowski, L., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1839-1842. [Link]

-

Liechti, G. W., Kuru, E., Hall, E., et al. (2014). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Nature Chemical Biology, 10(12), 1046–1051. [Link]

-

Siegrist, M. S., Whiteside, S., Jewett, J. C., et al. (2013). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500–505. [Link]

-

Salveson, P. J., & Van Deventer, J. A. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Amino Acids, 48(12), 2827–2835. [Link]

-

baseclick GmbH. 4-Azido-L-homoalanine HCl. baseclick. [Link]

-

Sarkar, S., Kuru, E., Liechti, G., et al. (2018). Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria. eLife, 7, e37243. [Link]

-

Reiner, A., Grote, M., Rovo, P., et al. (2018). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 8(1), 213-221. [Link]

-

baseclick GmbH. 3-Azido-D-alanine HCl. baseclick. [Link]

-

Gáspári, Z., Németh, G., Bõsze, S., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 206-216. [Link]

-

Lehner, F., Kudlinzki, D., Richter, C., et al. (2017). Impact of Azidohomoalanine Incorporation on Protein Structure and Ligand Binding. ChemBioChem, 18(23), 2340–2349. [Link]

-

Jena Bioscience. 4-Azido-L-homoalanine HCl (L-AHA). Jena Bioscience. [Link]

-

LibreTexts. (2023). The Amino Acids. Chemistry LibreTexts. [Link]

Sources

- 1. 4-Azido-L-homoalanine HCl [baseclick.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Frontiers | Visualizing the Growth and Division of Rat Gut Bacteria by D-Amino Acid-Based in vivo Labeling and FISH Staining [frontiersin.org]

- 5. Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Azido-D-alanine HCl [baseclick.eu]

- 17. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 19. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

4-Azido-D-homoalanine: Technical Specifications & Bioorthogonal Applications

Abstract

4-Azido-D-homoalanine (D-AHA) is the D-enantiomer of the non-canonical amino acid azidohomoalanine.[1] While its L-isomer (L-AHA) is a gold standard for metabolic labeling of nascent proteomes (BONCAT), D-AHA serves two distinct, critical high-value functions: as a rigorous stereochemical negative control to validate translation-dependent incorporation, and as a building block for protease-resistant peptidomimetics via solid-phase peptide synthesis (SPPS). This guide details the physicochemical properties, mechanistic applications, and validated protocols for utilizing D-AHA in bioorthogonal chemistry.

Part 1: Chemical Identity & Specifications[2]

The following data aggregates specifications for the hydrochloride salt, the most common form supplied for biological stability.

| Property | Specification |

| Chemical Name | This compound hydrochloride |

| IUPAC Name | (2R)-2-amino-4-azidobutanoic acid hydrochloride |

| Common Abbreviations | D-AHA; H-D-Aha-OH·HCl |

| CAS Number (HCl Salt) | 1858224-26-6 |

| CAS Number (Fmoc-Protected) | 1263047-53-5 |

| Molecular Formula | C₄H₈N₄O₂ · HCl |

| Molecular Weight | 180.59 g/mol (HCl salt); 144.13 g/mol (Free acid) |

| Solubility | Water (50 mg/mL), DMSO, Methanol |

| Storage | -20°C, desiccated; protect from light |

| Stereochemistry | D-isomer (R-configuration at α-carbon) |

Part 2: Mechanism of Action

Bioorthogonal Chemistry (Click Chemistry)

Both L- and D-AHA contain a terminal azide moiety (

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole.

-

SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): Reacts with cyclooctynes (e.g., DBCO, BCN) without copper toxicity, suitable for live-cell applications.

The "Stereochemical Control" Principle

In metabolic labeling experiments (BONCAT), L-AHA acts as a methionine surrogate. The endogenous translational machinery (Methionyl-tRNA synthetase) charges L-AHA onto tRNA^{Met}, incorporating it into nascent proteins.

-

The Problem: Azides can sometimes non-specifically associate with cell surfaces or lipids, leading to false positives.

-

The Solution (D-AHA): Ribosomes possess high stereoselectivity and generally reject D-amino acids. Therefore, treating cells with D-AHA should result in zero incorporation into the proteome.

-

Signal in L-AHA sample: Translation + Background.

-

Signal in D-AHA sample: Background only.

-

True Signal: (L-AHA Signal) - (D-AHA Signal).

-

Part 3: Experimental Protocols

Protocol A: D-AHA as a Negative Control in Metabolic Labeling

Objective: Validate that fluorescent/biotin signal in L-AHA treated cells is due to active protein synthesis.

Reagents:

-

Methionine-free medium.

-

L-AHA (4 mM stock in PBS).

-

D-AHA (4 mM stock in PBS).

-

Click Cocktail: CuSO₄, THPTA (ligand), Sodium Ascorbate, Alkyne-Tag (Fluorophore or Biotin).

Workflow:

-

Depletion: Wash cells (e.g., HeLa, HEK293) 2x with PBS. Incubate in Methionine-free medium for 30 minutes to deplete intracellular Met reserves.

-

Labeling (Pulse):

-

Experimental Group: Add L-AHA to final concentration of 50 µM.

-

Control Group: Add D-AHA to final concentration of 50 µM.

-

Vehicle Control: Add PBS only.

-

Incubate for 1–4 hours at 37°C.

-

-

Harvest & Lysis: Wash cells 3x with ice-cold PBS (critical to remove free AHA). Lyse in RIPA buffer containing protease inhibitors.

-

Click Reaction:

-

Adjust protein concentration to 1–2 mg/mL.

-

Add reagents in order:

-

Lysate

-

Alkyne-Tag (e.g., TAMRA-Alkyne, 25 µM)

-

CuSO₄ (1 mM) pre-mixed with THPTA (2 mM)

-

Sodium Ascorbate (5 mM)

-

-

Incubate 1 hour at Room Temp in dark.

-

-

Analysis: Resolve by SDS-PAGE. Scan for fluorescence.

-

Success Criteria: Strong bands in L-AHA lanes; clean/empty lanes in D-AHA lanes.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate D-AHA into a peptide sequence to introduce a click-handle in a protease-resistant D-peptide.

Reagents:

-

Fmoc-4-azido-D-homoalanine (CAS 1263047-53-5).[2]

-

Resin (e.g., Rink Amide).

-

Coupling Agents: HATU/DIPEA.

Workflow:

-

Coupling: Use 3-4 equivalents of Fmoc-D-AHA, 3.9 eq HATU, and 8 eq DIPEA in DMF.

-

Reaction Time: 45–60 minutes. (Note: Azides are stable under standard Fmoc coupling conditions).

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5). Avoid thiols (like EDT) if possible, or keep reaction time short, as azides can be reduced to amines by thiols over long exposures.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the differential processing of L-AHA and D-AHA by the cellular machinery, highlighting the control logic.

Figure 1: Mechanistic divergence between L-AHA (Signal) and D-AHA (Control). D-AHA bypasses translational incorporation, isolating background noise.

References

-

Dieterich, D. C., et al. "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Nature Protocols, 2(3), 532–540, 2007. (Foundational BONCAT methodology establishing stereoselectivity). [Link]

Sources

Stability of azide group in 4-Azido-d-homoalanine under physiological conditions

This technical guide details the stability profile of the azide moiety in 4-Azido-D-homoalanine (D-AHA), focusing on its chemical resilience and specific vulnerabilities under physiological conditions.

Executive Summary

This compound (D-AHA) is a non-canonical amino acid analogue used primarily as a bioorthogonal probe. While the L-isomer (L-AHA) is widely utilized in BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) to track nascent protein synthesis, the D-isomer serves distinct roles: as a probe for bacterial peptidoglycan synthesis or as a non-incorporating negative control in eukaryotic translation studies.

The bioorthogonal utility of D-AHA relies entirely on the stability of its azide (

Chemical Biology & Structural Context

The Molecule

-

Chemical Name: (R)-2-amino-4-azidobutanoic acid

-

Role: Methionine surrogate (isostere).

-

Stereochemistry: The D-configuration confers resistance to mammalian proteases (except D-amino acid oxidase, DAAO) and prevents incorporation into eukaryotic proteins by the ribosome, which is strictly L-selective.

The Azide Handle

The aliphatic azide in D-AHA is a "spring-loaded" electrophile. It is designed to be inert to native biological functional groups (amines, hydroxyls, carboxyls) but reactive toward specific bioorthogonal partners (alkynes via CuAAC or strained alkynes via SPAAC).

Stability Hierarchy:

-

Hydrolytic Stability: High. Resistant to aqueous hydrolysis at pH 2–12.

-

Thermal Stability: High. Decomposition requires temperatures >100°C.

-

Reductive Stability: Moderate to Low. Susceptible to Staudinger-like reduction by biological thiols.

Figure 1: Stability hierarchy of the aliphatic azide group. Green arrows indicate stability; red/yellow arrows indicate vulnerability.

Stability Under Physiological Conditions[1]

The primary threat to D-AHA stability is Thiol-Mediated Reduction .

The Glutathione (GSH) Problem

Intracellular environments are reducing, characterized by high concentrations of Glutathione (GSH, 1–10 mM). While azides are bioorthogonal, they are not perfectly immune to reduction.

-

Mechanism: The thiolate anion (

) attacks the terminal nitrogen of the azide. Through a series of intermediates (likely a thiatriazoline), the azide is reduced to a primary amine ( -

Consequence: Conversion of D-AHA to D-2,4-diaminobutanoic acid. This destroys the "click" handle, leading to false negatives in labeling experiments.

Kinetic Data

Research on alkyl azides (analogous to AHA) indicates the reaction follows second-order kinetics:

| Reducing Agent | Condition (pH 7.2, 37°C) | Rate Constant ( | Half-Life (Est.[1] at 5mM Thiol) |

| Dithiothreitol (DTT) | Strong Reducer | ~14 hours | |

| Glutathione (GSH) | Physiological Thiol | ~25 days * | |

| 2-Mercaptoethanol | Common Additive | >100 days |

Interpretation: While the half-life with GSH is long (~25 days), significant degradation (1–5%) can occur during prolonged metabolic labeling (24–48 hours) or in compartments with elevated local thiol concentrations. DTT is incompatible with azides and should never be used in lysis buffers prior to the click reaction.

Experimental Validation Protocol

To verify the stability of D-AHA in your specific biological matrix, use this self-validating LC-MS workflow.

Protocol: Thiol-Stability Assay

Objective: Quantify the conversion of D-AHA (Azide) to Diaminobutanoic acid (Amine).

-

Preparation:

-

Prepare 1 mM D-AHA in PBS (pH 7.4).

-

Prepare 10 mM GSH (freshly made) in PBS.

-

-

Incubation:

-

Mix 1:1 (Final: 0.5 mM D-AHA, 5 mM GSH).

-

Incubate at 37°C.

-

Timepoints: 0h, 4h, 12h, 24h, 48h.

-

-

Quenching & Derivatization:

-

Aliquot 50 µL at each timepoint.

-

CRITICAL: Add 50 µL of 100 mM N-Ethylmaleimide (NEM) to alkylate free thiols immediately. This stops the reduction.

-

-

Analysis (LC-MS/MS):

-

Monitor transition for D-AHA (Parent mass) vs. Amine product (Parent - 26 Da).

-

Note: The loss of

results in a mass shift of -26 Da, but protonation changes may apply. The amine product is M+2H (reduction).

-

Figure 2: Experimental workflow for validating azide stability against thiol-mediated reduction.

Best Practices for Researchers

To maximize signal-to-noise and prevent artifactual loss of the azide handle:

-

Avoid DTT/BME: Never use Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) in lysis buffers if the click reaction has not yet been performed. Use TCEP (Tris(2-carboxyethyl)phosphine) instead; TCEP does not reduce azides under standard conditions.

-

Limit Exposure Time: For metabolic labeling, keep incubation times under 24 hours if possible. If longer times are required (e.g., 72h), replenish media to remove oxidized byproducts but be aware of potential signal loss.

-

Protect from UV: Store D-AHA stocks in amber vials. While aryl azides are highly photosensitive, alkyl azides (like AHA) are moderately sensitive and can decompose under intense UV exposure.

-

D-Isomer Specifics: If using D-AHA for bacterial cell wall labeling, be aware that D-amino acids can be metabolized by D-amino acid oxidase (DAAO) in eukaryotic co-cultures, generating

(oxidative stress) which may indirectly affect stability.

References

-

Handlon, A. L., & Oppenheimer, N. J. (1988).[1] Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research, 5(5), 297–299.[1]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.

-

Ngo, J. T., & Tirrell, D. A. (2011). Non-canonical amino acids in the interrogation of cellular protein synthesis. Accounts of Chemical Research, 44(9), 677–685.

-

Tietze, L. F., et al. (2011). Reduction of alkyl and aryl azides with sodium thiophosphate in aqueous solutions. Tetrahedron Letters.

-

Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.

Sources

Technical Whitepaper: Storage, Stability, and Handling of 4-Azido-D-homoalanine (D-AHA)

Executive Summary

4-Azido-D-homoalanine (D-AHA) is the D-stereoisomer of the non-canonical amino acid azidohomoalanine. Unlike its L-isomer (L-AHA), which is widely used as a methionine surrogate in Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for nascent protein synthesis, D-AHA serves primarily as a stereochemical negative control in eukaryotic systems or as a specific metabolic probe in bacterial peptidoglycan studies.

The utility of D-AHA relies entirely on the integrity of its azide moiety (

This guide details the physicochemical stability profile of D-AHA and provides a rigorous, self-validating storage protocol.

Part 1: Physicochemical Stability Profile

To store D-AHA effectively, one must understand the mechanisms of its potential degradation. The molecule faces three primary threats:

Photolytic Decomposition (The Azide Risk)

The azide group has a high extinction coefficient and is thermodynamically unstable (though kinetically stable at room temperature). Exposure to UV or intense ambient light can trigger the expulsion of molecular nitrogen (

-

Consequence: The nitrene will rapidly insert into nearby C-H or N-H bonds (solvent or self-insertion), destroying the bioorthogonal handle required for Click Chemistry.

Reductive Instability

While stable to oxygen, azides are electrophilic and sensitive to reducing agents.

-

Incompatibility: Trace amounts of thiols (e.g., DTT,

-mercaptoethanol) or phosphines (e.g., TCEP, though TCEP is often used in the click reaction, prolonged exposure during storage is deleterious) can prematurely reduce the azide to an amine via the Staudinger reduction mechanism.

Stereochemical Inversion (Racemization)

The "D" configuration is the defining feature of this reagent.

-

Risk Factor: High pH (>9.0) or elevated temperatures can promote proton abstraction at the

-carbon, leading to racemization (conversion to a D/L mixture). -

Impact: In eukaryotic BONCAT controls, the presence of L-isomer impurities (due to racemization) will result in false-positive protein labeling, as the translational machinery will incorporate the L-contaminant.

Part 2: Comprehensive Storage Protocols

Solid State Storage (Lyophilized Powder)

-

Temperature: -20°C (Standard) to -80°C (Optimal for >2 years).

-

Atmosphere: Desiccated. Hydroscopic nature requires protection from atmospheric moisture.

-

Container: Amber glass or foil-wrapped polypropylene to prevent photolysis.

-

Shelf Life: 12 months (Manufacturer Guarantee) | ~3-5 years (Functional Stability under optimal conditions).

Solubilization & Aqueous Stability

D-AHA is typically solubilized in water, PBS, or DMSO.

-

Solvent Choice:

-

DMSO/DMF: Preferred for stock solutions (up to 100 mM). Stable at -20°C.

-

Aqueous (PBS/Water): Prone to microbial growth and faster hydrolysis. Do not store long-term.

-

-

The Freeze-Thaw Rule: Aqueous azide solutions degrade upon repeated freeze-thaw cycles due to ice crystal formation concentrating solutes and altering local pH. Aliquot immediately.

DOT Diagram: Storage Decision Matrix

Caption: Decision matrix for handling D-AHA to minimize photolysis, hydrolysis, and stereochemical inversion.

Part 3: Quality Control & Self-Validation

Researchers should not assume reagent integrity, especially when using D-AHA as a negative control where "no signal" is the expected outcome. A degraded reagent looks the same as a working negative control, leading to ambiguous data.

Validation Workflow

| Method | Target Parameter | Acceptance Criteria |

| FT-IR Spectroscopy | Azide Integrity | Sharp, strong peak at ~2100–2120 cm⁻¹ (asymmetric stretch). Disappearance indicates N₂ loss. |

| LC-MS | Purity & Hydrolysis | Mass peak [M+H]⁺ = 145.1 Da (free acid) or salt equivalent. Absence of reduced amine peak (M-26). |

| H-NMR | Structure | Confirmation of |

| Colorimetric Test | Functional Azide | Positive reaction with an alkyne-fluorophore (e.g., TAMRA-Alkyne) via CuAAC in a test tube. |

DOT Diagram: QC Logic Flow

Caption: Two-step validation process using IR for chemical structure and Click-reaction for functional verification.

Part 4: Biological Context & Application Specifics[1]

The "D" vs. "L" Distinction

It is critical to distinguish This compound from its L-isomer.

-

L-AHA: Recognized by Methionyl-tRNA synthetase (MetRS) and incorporated into nascent proteins in place of methionine. Used for "positive" labeling.

-

D-AHA: Generally rejected by eukaryotic ribosomes. It is used to prove that labeling observed with L-AHA is translation-dependent and not due to non-specific sticking of the azide probe.

Experimental Note: If you observe high background labeling with D-AHA in eukaryotic cells, suspect:

-

Racemization: Your D-AHA has converted partially to L-AHA (check storage pH).

-

Metabolic Scavenging: In some bacterial species, racemases may convert D-AHA to L-AHA intracellularly.

References

-

Jena Bioscience. 4-Azido-L-homoalanine HCl (L-AHA) Data Sheet. (Standard reference for AHA physicochemical properties).

-

Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. (Foundational paper on AHA incorporation).

-

Siegrist, M. S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology. (Context for D-amino acid probes in bacteria).

-

Click Chemistry Tools. Azido-d-homoalanine HCl. (Commercial specifications and storage stability confirmation).

-

University of Pittsburgh. Safe Handling of Azides. (Safety and stability data for organic azides).

Methodological & Application

Fmoc-4-Azido-d-homoalanine coupling conditions for peptide libraries

Abstract & Core Directive

This guide details the incorporation of Fmoc-4-Azido-d-homoalanine (Fmoc-d-Aha) into solid-phase peptide synthesis (SPPS) workflows, specifically tailored for high-throughput peptide libraries.

The Challenge: While the azide moiety is a powerful bioorthogonal handle for "Click" chemistry (CuAAC) and Staudinger ligations, it presents specific stability challenges during SPPS—most notably, the risk of reduction to an amine during acidic cleavage if inappropriate scavengers are used. Furthermore, library synthesis demands near-quantitative coupling efficiency to prevent deletion sequences.

The Solution: This protocol establishes a HATU/DIPEA-mediated coupling cycle optimized for steric fidelity and a thiol-free cleavage strategy to preserve the azide functionality.

Chemical Logic & Mechanism

Why Fmoc-d-Aha?

-

Bioorthogonality: The azide group (-N₃) is inert to natural biological functionalities (amines, thiols, carboxyls) but reacts rapidly with alkynes or phosphines.

-

Stereochemistry (d-isomer): The use of the d-enantiomer (d-Aha) confers resistance to enzymatic degradation (proteolysis), increasing the in vivo half-life of the resulting peptide library hits.

-

Structure: d-Aha is a structural surrogate for d-Methionine but with superior bio-conjugation utility.

Critical Stability Factors

-

Coupling (Base Stability): The aliphatic azide is stable to 20% piperidine (Fmoc removal) and standard activators (HATU, HBTU, DIC).

-

Cleavage (Acid/Reductive Instability): The azide group is unstable in the presence of strong thiols (e.g., 1,2-ethanedithiol or EDT) under acidic conditions. Thiols can reduce the azide to an amine (reduction of -N₃ to -NH₂), resulting in a mass loss of 26 Da and loss of bioorthogonal reactivity. EDT must be strictly avoided.

Experimental Protocol: Automated & Manual SPPS

Materials & Reagents

-

Amino Acid: Fmoc-4-Azido-d-homoalanine (Fmoc-d-Aha-OH).

-

Resin: Rink Amide (for amides) or Wang (for acids).[1] Recommended loading: 0.3–0.6 mmol/g (lower loading reduces aggregation in libraries).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / DIPEA (Diisopropylethylamine).

-

Alternative: DIC (Diisopropylcarbodiimide) / Oxyma Pure (for microwave systems).

-

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[2]

Step-by-Step Coupling Protocol

Step 1: Resin Preparation Swell resin in DMF for 30 minutes.

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x 1 min).

-

QC Check: UV monitoring at 301 nm (dibenzofulvene adduct) ensures complete deprotection.

Step 3: Activation & Coupling (The Critical Step) For library synthesis, we utilize a slight excess to drive the reaction to completion.

-

Stoichiometry: 4.0 equivalents (eq) relative to resin loading.

-

Activation Cocktail:

-

Fmoc-d-Aha-OH (4.0 eq)

-

HATU (3.9 eq) – Slight deficit prevents capping of resin by uronium salts.

-

DIPEA (8.0 eq)

-

-

Procedure:

-

Dissolve Fmoc-d-Aha and HATU in minimal DMF.

-

Add DIPEA immediately before adding to the resin.

-

Coupling Time: 45–60 minutes at Room Temperature (RT).

-

Note: For automated synthesizers, double coupling (2 x 30 min) is recommended to ensure >99% incorporation.

-

Step 4: Capping (Mandatory for Libraries) To prevent deletion sequences (n-1 peptides), cap unreacted amines.

-

Reagent: Acetic anhydride (5%) / Pyridine (6%) in DMF.

-

Time: 10 minutes.

Step 5: Wash Thoroughly wash with DMF (5x) and DCM (3x).

Visualization of SPPS Workflow

Figure 1: Optimized SPPS cycle for Fmoc-d-Aha incorporation. Note the decision node for double coupling.

Post-Synthesis: Cleavage & Isolation

CRITICAL WARNING: Do NOT use 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT). These thiols will reduce the azide to an amine.[3]

Recommended Cleavage Cocktails

| Cocktail Type | Composition (v/v) | Use Case | Azide Stability |

| Standard (Thiol-Free) | 95% TFA / 2.5% TIPS / 2.5% H₂O | Recommended. General use. | High |

| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS | Peptides with Trp/Tyr (Phenol protects aromatics). | High |

| "Odorless" | 92.5% TFA / 5% TIS / 2.5% H₂O | General use.[4] | High |

| High Risk | 94% TFA / 2.5% EDT / 2.5% H₂O | Peptides with Met/Cys.[5] | LOW (Reduces Azide) |

Protocol:

-

Wash resin with DCM to remove DMF traces.

-

Add Standard Thiol-Free Cocktail (10 mL per gram of resin).

-

Shake gently for 2–3 hours at RT.

-

Precipitate filtrate in cold diethyl ether (-20°C).

-

Centrifuge and wash pellet 3x with ether.

Handling Methionine/Cysteine

If your library contains Met or Cys (which usually require EDT to prevent oxidation/alkylation), compromise is necessary:

-

Strategy: Use Thioanisole (5%) instead of EDT. It is less reductive towards azides but still scavenges carbocations.

-

Cocktail: 90% TFA / 5% Thioanisole / 3% Phenol / 2% TIPS.

Quality Control & Validation

Every batch must be validated to ensure the azide is intact.

-

Analytical HPLC: Check purity (>90% for libraries).

-

Mass Spectrometry (ESI-MS):

-

Target Mass: Calculated MW of peptide.

-

Red Flag: Mass of [M - 26]. This indicates loss of N₂ and reduction to amine (R-N₃ → R-NH₂ + N₂).

-

Red Flag: Mass of [M - 2]. This may indicate phosphine reduction if Staudinger conditions were accidentally introduced.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance or aggregation. | Use Double Coupling (2x) or switch to microwave heating (50°C, 5 min). |

| Mass -26 Da | Azide reduction during cleavage. | Check Cleavage Cocktail. Ensure NO EDT/DTT was used. Use TIPS/Water only. |

| Incomplete Solubility | Hydrophobic nature of Aha. | Dissolve Fmoc-d-Aha in NMP or use a solvent mixture (DMF/DMSO). |

Downstream Applications: Click Chemistry

Once the peptide is purified, the d-Aha residue serves as the anchor.

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism post-synthesis.

References

-

Lau, Y. H., et al. (2011).[6] "Efficient Synthesis of Fmoc-Protected Azido Amino Acids." Synlett, 2011(13), 1917–1919.[6]

-

Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015.

-

Schneggenburger, P. E., et al. (2010). "Azide reduction during peptide cleavage from solid support – the choice of thioscavenger?" Journal of Peptide Science, 16(1), 10-14.

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2020). Nowick Laboratory, UC Irvine.

-

BenchChem Technical Support. (2025). "Side reactions of azido amino acids during SPPS."

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Azido-d-homoalanine

Application Note: Precision Bioconjugation using 4-Azido-D-homoalanine (D-AHA)

Executive Summary & Strategic Rationale

This guide details the integration of This compound (D-AHA) into peptide scaffolds and their subsequent modification via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Distinction (E-E-A-T): While the L-enantiomer (L-AHA) is widely utilized for metabolic labeling of nascent proteins (BONCAT) due to its acceptance by methionyl-tRNA synthetase, D-AHA is not metabolically active in eukaryotic translation systems . Consequently, D-AHA is exclusively deployed in Solid-Phase Peptide Synthesis (SPPS) to engineer:

-

Protease-Resistant Peptidomimetics: D-amino acids resist endogenous proteolytic degradation, extending serum half-life.

-

Stereochemical Probes: Used as negative controls in uptake assays or to study chiral-specific receptor binding.

-

Retro-Inverso Peptides: Constructing "mirror-image" biologic drugs.

This protocol focuses on the chemical incorporation of D-AHA and its bioorthogonal conjugation, ensuring high fidelity and preventing copper-induced degradation of the peptide backbone.

Mechanistic Foundation

The CuAAC reaction forms a 1,4-disubstituted 1,2,3-triazole linkage. This reaction is thermodynamically favorable but kinetically inhibited at room temperature without a catalyst. Copper(I) lowers the activation energy by forming a

Diagram 1: The CuAAC Catalytic Cycle

Figure 1 illustrates the stepwise formation of the copper-acetylide intermediate, the critical role of the stabilizing ligand (THPTA), and the ring-closure event.

Caption: The Cu(I) species, stabilized by THPTA, coordinates the alkyne and azide to lower the activation energy barrier for triazole formation.

Experimental Workflow

The process involves two distinct phases:[1][2][3][4][5][6][7][8] (1) SPPS incorporation of Fmoc-D-AHA and (2) Solution-phase conjugation.

Diagram 2: D-AHA Conjugation Workflow

Caption: End-to-end workflow from solid-phase synthesis to purified conjugate.

Detailed Protocols

Phase 1: SPPS Incorporation of D-AHA

Note: Fmoc-4-Azido-D-homoalanine is commercially available. It is stable under standard Fmoc/tBu protocols but sensitive to reducing agents (DTT, TCEP) which reduce azides to amines.

-

Resin Selection: Use Rink Amide (for C-term amides) or Wang resin (for C-term acids).

-

Coupling: Use 3-4 equivalents of Fmoc-D-AHA, HBTU/HOBt, and DIPEA.

-

Critical: Avoid heating >50°C during coupling to prevent azide decomposition.

-

-

Deprotection: Standard 20% Piperidine in DMF.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.

-

Warning: Do not use thiols (EDT, DTT) in the cleavage cocktail; they can reduce the azide.

-

Phase 2: CuAAC Conjugation (The "Click" Reaction)

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects the peptide backbone from oxidative damage caused by free Cu species.

Reagents Required:

-

Peptide: D-AHA-containing peptide (lyophilized).

-

Alkyne: Functional payload (e.g., Alkyne-Fluorophore, Alkyne-PEG).

-

CuSO4: 20 mM stock in dH2O.[2]

-

THPTA Ligand: 50 mM stock in dH2O.[2]

-

Sodium Ascorbate: 100 mM stock in dH2O (Must be fresh ).

-

Buffer: 100 mM Phosphate Buffer (pH 7.0) or HEPES.

Step-by-Step Procedure:

-

Degassing (Crucial): Degas the reaction buffer by bubbling N2 or Ar for 15 minutes. Oxygen promotes Cu(I) oxidation to inactive Cu(II) and generates reactive oxygen species (ROS).

-

Peptide Solution: Dissolve the D-AHA peptide in buffer to a final concentration of 200 µM.

-

Alkyne Addition: Add the alkyne partner (1.5 – 2.0 equivalents relative to azide). If the alkyne is hydrophobic, add DMSO (up to 20% v/v final).

-

Catalyst Pre-Complexing (The "Master Mix"):

-

Initiation:

-

Add the Cu-THPTA complex to the peptide/alkyne mixture (Final Cu concentration: 100–500 µM).

-

Add Sodium Ascorbate (Final concentration: 2.5 – 5 mM).

-

-

Incubation: Flush headspace with N2, cap tightly, and incubate at Room Temperature for 1–2 hours.

-

Quenching: Add EDTA (final 10 mM) to chelate copper.

-

Purification: Proceed to HPLC or Dialysis.

Optimization & Troubleshooting

Table 1: Ligand Selection Guide

| Parameter | THPTA | TBTA | BTTAA |

| Solubility | Water-soluble (High) | Poor (Requires DMSO/tBuOH) | Water-soluble (High) |

| Reaction Speed | Fast | Moderate | Very Fast |

| Biocompatibility | High (Protects proteins) | Low (Cytotoxic) | Excellent (Best for live cells) |

| Recommended Use | Standard Peptide Conjugation | Organic synthesis only | Low-concentration biomolecules |

Troubleshooting Matrix:

-

Problem: Peptide precipitation upon Cu addition.

-

Cause: Free copper coordinating to peptide backbone.

-

Solution: Ensure Cu:THPTA ratio is at least 1:[10]5. Pre-complex before adding.

-

-

Problem: Incomplete conversion (LC-MS shows starting material).

-

Problem: "M+2" or "M+16" peaks in MS.

-

Cause: Oxidation of Methionine or Tryptophan residues by ROS.

-

Solution: Use THPTA (better shielding).[1] Perform reaction under strict anaerobic conditions. Add Aminoguanidine (optional scavenger).

-

Safety & Handling (Azides)

-

Shock Sensitivity: While D-AHA is stable, organic azides with a (C+O)/N ratio < 3 are potentially explosive. D-AHA has a safe ratio, but always handle dry azides with care.

-

Waste Disposal: Do not pour azide solutions into copper/lead plumbing (forms explosive metal azides).[11] Quench with excess water and dispose of in designated hazardous waste containers.[12]

References

-

Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link

-

THPTA Utility: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[13] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

- D-Amino Acids in Peptides: Tohdo, K., et al. (2015). "D-Amino acids in peptide synthesis and their application to peptide engineering." Journal of Peptide Science.

-

Protocol Standardization: Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

-

Azide Safety: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 9. broadpharm.com [broadpharm.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. research.wayne.edu [research.wayne.edu]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. vectorlabs.com [vectorlabs.com]

Strain-promoted azide-alkyne cycloaddition (SPAAC) using 4-Azido-d-homoalanine

Application Note: Metabolic Labeling of Nascent Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduction

This Application Note details the protocol for visualizing and enriching nascent proteomes using 4-Azido-L-homoalanine (AHA) coupled with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Traditional methods for monitoring protein synthesis, such as [35S]-methionine incorporation, utilize radioactivity, limiting their spatial resolution and requiring hazardous material handling. The bioorthogonal "click chemistry" approach utilizes AHA, a methionine surrogate containing an azide moiety.[1][2] When added to methionine-depleted culture media, the cellular translational machinery incorporates AHA into newly synthesized proteins. These azide-labeled proteins are subsequently detected via a copper-free reaction with a cyclooctyne-functionalized probe (e.g., DBCO or BCN).

Why SPAAC (Copper-Free)? Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without a copper catalyst.[3] Copper(I) is cytotoxic, inducing oxidative stress and altering protein function in live cells. SPAAC is therefore the superior choice for live-cell labeling or applications where protein structural integrity (e.g., for enzymatic assays) must be preserved.

Scientific Integrity & Stereochemistry

CRITICAL NOTE ON STEREOCHEMISTRY: The prompt specified "4-Azido-d -homoalanine." It is vital to distinguish between isomers based on the application:

-

L-Isomer (4-Azido-L-homoalanine): Eukaryotic and prokaryotic ribosomes are stereoselective for L-amino acids. To label nascent proteins , you MUST use the L-isomer . The D-isomer will not be charged onto tRNAs by methionyl-tRNA synthetase and will not be incorporated into the proteome.

-

D-Isomer (4-Azido-D-homoalanine): D-amino acids are generally excluded from translation. However, they are used specifically to label bacterial peptidoglycan (cell walls), although Azido-D-Alanine (ADA) is the standard reagent for that purpose, not D-homoalanine.

This protocol focuses on the standard application of L-AHA for protein synthesis monitoring. If your intent is bacterial cell wall labeling, substitute the reagent for Azido-D-Alanine and follow peptidoglycan remodeling protocols.

Mechanism of Action

The workflow relies on the metabolic competition between Methionine (Met) and AHA. By depleting Met, the Methionyl-tRNA synthetase (MetRS) is forced to accept AHA (which is structurally similar to Met but contains an azide group). Once incorporated, the azide group remains inert until reacted with a strained alkyne (Cyclooctyne).

Figure 1: Mechanism of AHA Incorporation and SPAAC Reaction

Caption: Pathway showing metabolic substitution of Methionine by L-AHA followed by chemoselective ligation to a cyclooctyne probe.

Experimental Design Strategy

Reagent Selection: Cyclooctynes

The choice of cyclooctyne affects kinetics and background.

| Reagent | Full Name | Kinetics (k) | Solubility | Specificity | Recommendation |

| DBCO | Dibenzocyclooctyne | High (~0.3 M⁻¹s⁻¹) | Hydrophobic (needs sulfonation) | Good, but can react with thiols | Best for fixed cells & lysates |

| BCN | Bicyclononyne | Moderate (~0.14 M⁻¹s⁻¹) | Moderate | High (less thiol reactivity) | Best for live cell imaging |

| DIBO | Dibenzocyclooctyne | Slow | Poor | High | Legacy reagent |

Critical Parameters

-

Methionine Depletion: Essential to eliminate competition. However, prolonged starvation (>4 hours) induces autophagy and alters proteostasis. Optimal window: 30–60 mins.

-

AHA Concentration: 50 µM is sufficient for most cell lines. High concentrations (>1 mM) or long pulses (>18 hours) can be toxic due to global replacement of Met residues affecting protein stability.

-

Negative Controls:

-

No AHA: Cells incubated with Met only (determines non-specific dye binding).

-

Protein Synthesis Inhibitor: Co-incubation with Cycloheximide (CHX) (confirms signal is translation-dependent).

-

Protocol: Metabolic Labeling & SPAAC Detection

Materials Required:

-

L-AHA (4-Azido-L-homoalanine) : 100 mM stock in DMSO or Water.

-

Methionine-Free Media : DMEM or RPMI (dialyzed FBS recommended).

-

DBCO-Fluorophore : e.g., DBCO-Cy5 or DBCO-Alexa488 (10 mM stock in DMSO).

-

Fixative : 4% Paraformaldehyde (PFA).

-

Permeabilization Buffer : 0.25% Triton X-100 in PBS.

-

Blocking Buffer : 3% BSA in PBS.

Phase 1: Metabolic Labeling (Live Cells)

-

Seed Cells: Plate cells (e.g., HeLa, CHO, Neurons) on coverslips to reach 70-80% confluency.

-

Wash: Remove growth media and wash cells 2x with warm PBS to remove residual Methionine.

-

Starvation: Incubate cells in Methionine-Free Media for 30 minutes at 37°C.

-

Expert Insight: Do not skip this. Residual Met competes effectively against AHA.

-

-

Pulse: Replace media with Methionine-Free Media containing 50 µM L-AHA .

-

Control: Add 50 µM L-Methionine to control wells.

-

Duration: Incubate for 1 to 4 hours depending on the translation rate of the target proteins.

-

-

Wash: Remove AHA media and wash cells 3x with ice-cold PBS.

-

Note: If performing a "Pulse-Chase," replace AHA media with complete media (containing excess Met) for the chase period before washing.

-

Phase 2: Fixation and Click Reaction

-

Fixation: Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).

-

Wash: Wash 3x with PBS.

-

Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 3% BSA in PBS for 30 minutes.

-

SPAAC Reaction: Prepare the staining solution:

-

Wash: Wash 3x with PBS-Tween (0.05%) for 5 minutes each to remove unreacted probe.

-

Nuclear Counterstain: Incubate with DAPI (1 µg/mL) for 5 minutes.

-

Mount & Image: Mount coverslips and image via Confocal or Epifluorescence microscopy.

Workflow Visualization

Figure 2: Experimental Workflow for SPAAC-based Proteome Imaging

Caption: Step-by-step workflow from cell culture to fluorescence imaging.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal | High Methionine Competition | Ensure thorough washing before starvation; use dialyzed FBS. |

| Low Signal | Short Pulse Time | Increase pulse to 4 hours or increase AHA to 100 µM. |

| High Background | Non-specific DBCO binding | DBCO is hydrophobic. Use sulfonated-DBCO (water soluble) or switch to BCN. |

| High Background | Unreacted Probe | Increase washing steps with PBS-Tween or 50% MeOH (if sample allows). |

| Cell Toxicity | AHA Incorporation Stress | Reduce pulse time; ensure AHA is L-isomer; check cell density. |

References

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

-

Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie, 49(49), 9422-9425. [Link]

Sources

- 1. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

Synthesis of protease-resistant peptides using 4-Azido-d-homoalanine

Topic: Synthesis of Protease-Resistant Peptides using 4-Azido-d-homoalanine

For: Researchers, scientists, and drug development professionals.

Abstract

Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by their rapid degradation by endogenous proteases. A primary strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance metabolic stability. This guide provides a comprehensive overview and detailed protocols for the synthesis of protease-resistant peptides by incorporating this compound. The D-configuration of this amino acid analog sterically hinders recognition by proteases, which are stereospecific for L-amino acids, thereby extending the peptide's half-life. Furthermore, the azido moiety serves as a bioorthogonal handle for subsequent modifications via click chemistry. We present a complete workflow, from solid-phase peptide synthesis (SPPS) to a functional validation assay for protease resistance.

The Challenge: Proteolytic Instability in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high target affinity and biological specificity. However, their clinical utility is often compromised by poor in vivo stability. The human body contains a vast array of proteases and peptidases that rapidly cleave peptide bonds, leading to short plasma half-lives and reduced therapeutic efficacy.[1] This enzymatic degradation is a critical barrier in drug development.

To counteract this, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and the incorporation of non-natural amino acids.[2] Among the most effective approaches is the substitution of naturally occurring L-amino acids with their D-enantiomers. Proteases, being chiral enzymes, possess active sites specifically configured to bind and cleave peptide chains composed of L-amino acids. The inclusion of a D-amino acid disrupts this recognition, effectively "locking" the peptide bond against enzymatic hydrolysis.[2][3]

This document focuses on this compound, a non-natural amino acid that confers protease resistance due to its D-configuration and provides an azide functional group for further chemical manipulation.[4][5]

The Solution: this compound

This compound is a synthetic amino acid analog of methionine. Its utility in creating robust peptides stems from two key features:

-

D-Configuration: Provides inherent resistance to enzymatic cleavage.

-

Azido Group: A versatile and bioorthogonal chemical handle that can be used for "click" reactions, allowing for conjugation to other molecules like fluorophores, PEG chains, or small molecule drugs without interfering with biological systems.[6][7]

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-Amino-4-azidobutanoic acid | N/A |

| Molecular Formula | C₄H₈N₄O₂ | [8][9] |

| Molecular Weight | 144.13 g/mol | [8][9] |

| CAS Number | 120042-14-0 | [8][9] |

| Appearance | White to off-white powder | [10] |

Mechanism of Protease Resistance

The diagram below illustrates how the incorporation of a D-amino acid prevents protease activity. The active site of a protease is stereospecific, accommodating the L-peptide for cleavage. The D-amino acid-containing peptide does not fit correctly, thus inhibiting the enzymatic action.

Protocol I: Synthesis of a Protease-Resistant Peptide

This protocol details the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Ala -Phe) and its protease-resistant analog (Tyr-Ala-Gly-Phe-[this compound] -Phe) using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11][12]

Workflow Overview

The overall process involves sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4][11]

Materials and Reagents

-

Resin: Rink Amide AM resin (loading capacity ~0.5 mmol/g)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc-Protected Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-4-Azido-d-homoalanine-OH

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)[13]

-

Precipitation Solvent: Cold Diethyl Ether

Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

-

Resin Preparation (Swelling)

-

Place 200 mg of Rink Amide resin in a reaction vessel.

-

Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin.[13]

-

Drain the DMF.

-

-

Initial Fmoc Deprotection

-

Add 5 mL of 20% piperidine/DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat with a fresh 5 mL of 20% piperidine/DMF for 10 minutes.[14]

-

Wash the resin thoroughly with DMF (5 x 5 mL). A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Amino Acid Coupling Cycle (Example: First Amino Acid, Fmoc-Phe-OH)

-

In a separate vial, dissolve Fmoc-Phe-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIEA (8 eq., 0.8 mmol) in 2 mL of DMF.

-

Allow the mixture to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (5 x 5 mL). A negative Kaiser test should confirm reaction completion.

-

-

Sequential Peptide Elongation

-

Repeat the Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 3) cycles for each subsequent amino acid in the sequence (Fmoc-Ala-OH, Fmoc-Gly-OH, etc.).

-

For the protease-resistant peptide, use Fmoc-4-Azido-d-homoalanine-OH at the desired position.

-

Expert Insight: When incorporating non-natural amino acids, coupling times may need to be extended, or a double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion, especially if steric hindrance is a concern.[11]

-

-

Final Cleavage and Deprotection

-

After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and deprotected, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.

-

Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIPS) to the resin.

-

Gently agitate at room temperature. For the azide-containing peptide, limit cleavage time to 30-60 minutes to prevent degradation of the azide group.[15] For the standard peptide, 2-3 hours is sufficient.[11]

-

Safety Note: TFA is highly corrosive. Perform this step in a fume hood with appropriate personal protective equipment.

-

-

Peptide Precipitation, Purification, and Verification

-

Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.

-

Add the filtrate to 40 mL of cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol II: Validation of Protease Resistance

To validate the enhanced stability, the synthesized peptides are incubated with a protease, and their degradation is monitored over time using LC-MS.[1][15]

Experimental Design

Materials

-

Lyophilized Control Peptide (L-analog) and Test Peptide (D-analog)

-

Trypsin (or other relevant protease, e.g., chymotrypsin, proteinase K)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 10% TFA in water

-

LC-MS system

Step-by-Step Assay Protocol

-

Prepare Stock Solutions

-

Prepare 1 mg/mL stock solutions of both the control and test peptides in PBS.

-

Prepare a 0.1 mg/mL stock solution of trypsin in PBS.

-

-

Set Up Reaction

-

In separate microcentrifuge tubes, combine 90 µL of each peptide stock solution with 10 µL of the trypsin stock solution. The final peptide concentration will be 0.9 mg/mL and the final trypsin concentration will be 0.01 mg/mL.

-

Prepare a "T=0" sample immediately by taking 10 µL from each reaction tube and adding it to a new tube containing 10 µL of quenching solution. Store at -20°C.

-

Incubate the main reaction tubes at 37°C.

-

-

Time-Point Sampling

-

At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.[15]

-

Immediately quench each aliquot by adding it to 10 µL of quenching solution in a freshly labeled tube.

-

Store all quenched samples at -20°C until analysis.

-

-

LC-MS Analysis

-

Analyze all samples by LC-MS.

-

Integrate the peak area corresponding to the mass of the intact peptide for each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

-

% Intact Peptide = (Peak Area at T=x / Peak Area at T=0) * 100

-

-

Expected Results and Data Presentation

The results are expected to show a rapid decline in the concentration of the all-L peptide, while the peptide containing this compound will exhibit significantly greater stability.

| Time (hours) | % Intact Control Peptide (L-analog) | % Intact Test Peptide (D-analog) |

| 0 | 100% | 100% |

| 1 | 45% | 98% |

| 4 | 12% | 95% |

| 8 | < 2% | 92% |

| 24 | Undetectable | 85% |

Conclusion

The incorporation of this compound is a robust and effective strategy for the development of protease-resistant peptide therapeutics. The D-configuration provides a powerful defense against enzymatic degradation, a critical step in improving the pharmacokinetic profile of peptide drugs. The straightforward integration of this non-natural amino acid into standard Fmoc-SPPS protocols makes this an accessible method for researchers. The validation assay described confirms the enhanced stability, providing a clear functional readout of success. The presence of the azido group further enhances the utility of the resulting peptides, opening avenues for targeted delivery, imaging, and the creation of multifunctional bioconjugates.

References

- BenchChem. (n.d.). for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- Creative Peptides. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.

- Advanced ChemTech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Chem-Impex. (n.d.). Fmoc-4-azido-D-phenylalanine.

- MilliporeSigma. (n.d.). 4-Azido-L-homoalanine hydrochloride ≥98%.

- Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917–1919.

- Jena Bioscience. (n.d.). 4-Azido-L-homoalanine HCl (L-AHA), Azide-containing Amino Acids.

-

Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

- National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual.

- Millipore. (n.d.). Protocol Protease Substrate Set.

- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Beyermann, M., & Bienert, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Chem-Impex. (n.d.). 4-Azido-D-phenylalanine hydrochloride.

- Pícha, J., et al. (2017, August 9). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. ResearchGate.

- Pícha, J., et al. (2017, January 25). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC.

- G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection.

- White, P. B., et al. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.

- Aceschem. (n.d.). CAS 120042-14-0 | 4-Azido-homoalanine.

- National Center for Biotechnology Information. (n.d.). Azidohomoalanine. PubChem.

- Sigma-Aldrich. (n.d.). 4-Azido-L-homoalanine hydrochloride ≥98%.

- Wang, L., et al. (n.d.). Synthesis and protein incorporation of azido-modified unnatural amino acids.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Order Your Azido Amino Acids.

- Wang, L., et al. (n.d.). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. PMC.

- Lumiprobe. (n.d.). 4AZP (4-Azido-L-phenylalanine).

- Cabezas, R., et al. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.

- Pollegioni, L., et al. (2008, February 15). Properties and applications of microbial D-amino acid oxidases: current state and perspectives. PubMed.

- baseclick. (n.d.). 3-Azido-D-alanine HCl.

Sources

- 1. verifiedpeptides.com [verifiedpeptides.com]

- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties and applications of microbial D-amino acid oxidases: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Azido-L-homoalanine hydrochloride ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. aceschem.com [aceschem.com]

- 9. Azidohomoalanine | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Azido-L-homoalanine HCl (L-AHA), Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. biovera.com.au [biovera.com.au]

- 14. chempep.com [chempep.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Fluorescent Tagging of D-amino Acids using 4-Azido-D-homoalanine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Significance of D-Amino Acids and the Advent of Bioorthogonal Probes